FOR-MET-LEU-PHE-PHE-OH

GPCR pharmacology Neutrophil biology Receptor binding assays

Researchers often face FPR2 cross-reactivity confounding FPR1 studies. fMLFF solves this with exclusive FPR1 selectivity. - ~100-fold FPR1 selectivity (EC50 = 1.0 nM) over FPR2. - Validated in fpr1-/- knockout models for unambiguous signaling attribution. - Supplied as lyophilized powder, ≥98% purity, stable at -20°C.

Molecular Formula C30H40N4O6S
Molecular Weight 584.7 g/mol
CAS No. 80180-63-8
Cat. No. B1330340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFOR-MET-LEU-PHE-PHE-OH
CAS80180-63-8
Synonymsf-Met-Leu-Phe-Phe
fMLPP
N-formyl-methionyl-leucyl-phenylalanyl-phenylalanine
Molecular FormulaC30H40N4O6S
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1
InChIKeyPJENNOWAVBNNNE-CQJMVLFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

fMLFF (FOR-MET-LEU-PHE-PHE-OH) Overview


FOR-MET-LEU-PHE-PHE-OH (CAS 80180-63-8), also designated as fMLFF or N-Formyl-Met-Leu-Phe-Phe, is a synthetic N-formylated tetrapeptide with molecular formula C30H40N4O6S and molecular weight 584.73 g/mol . This compound belongs to the chemotactic formyl peptide family and functions as a high-affinity agonist for the formyl peptide receptor 1 (FPR1), a Gi-coupled GPCR expressed predominantly on phagocytic leukocytes [1]. Unlike the prototypical tripeptide fMLF, fMLFF contains an additional C-terminal phenylalanine residue that confers altered receptor recognition properties. The compound is supplied as a lyophilized powder with ≥98% purity and recommended storage at -20°C .

Why fMLFF Cannot Be Replaced for FPR1 Assays


The formyl peptide receptor family comprises three structurally homologous GPCRs (FPR1, FPR2/ALX, and FPR3) that exhibit markedly divergent ligand recognition profiles despite their sequence similarity [1]. Generic formyl peptides such as fMLF (tripeptide) and fMLP show substantial cross-reactivity, activating both FPR1 and FPR2 at overlapping concentration ranges, which confounds receptor-specific signal attribution [1]. In contrast, fMLFF demonstrates a unique pharmacological fingerprint: it retains picomolar-to-low nanomolar potency at FPR1 while exhibiting negligible binding to FPR2 [2]. This differential receptor engagement profile means that substituting fMLFF with fMLF or fMLP in experiments requiring FPR1-specific activation will inevitably introduce off-target FPR2-mediated signaling, leading to ambiguous or misinterpreted results. The quantitative evidence below substantiates why fMLFF represents a functionally distinct tool compound rather than an interchangeable analog.

fMLFF Selectivity Evidence


FPR1 Binding Affinity Advantage

In a competitive binding assay using FPR-expressing U937 cells and a fluorescent WK(FL)YMVm probe, fMLFF demonstrated an EC50 of 1.0 ± 0.6 nM, representing approximately 100-fold higher affinity compared to the tripeptide fMLF (EC50 ~100 nM range) and the dipeptide fML (EC50 ~100 nM range) [1]. The FPR2-selective control peptide WKYMVm showed an EC50 of 43.8 ± 4.3 nM in the same FPR-expressing system, confirming that fMLFF is the most potent FPR1 ligand among the tested formyl peptides [1].

GPCR pharmacology Neutrophil biology Receptor binding assays

Negligible FPR2 Cross-Reactivity

When tested in FPRL1 (FPR2)-expressing RBL cells, fMLFF exhibited effectively nonbinding behavior, comparable to fML and fMLF, which also showed negligible affinity for FPR2 [1]. However, structural and functional studies demonstrate that FPR2 retains low but measurable affinity for fMLF (Kd not precisely defined but functionally relevant at high concentrations), whereas tetrapeptides including fMLFF display an altered receptor interaction profile that is less permissive for FPR2 activation [2]. The FPR2-selective peptide WKYMVm served as a positive control with an EC50 of 1.8 ± 0.3 nM in the same FPR2-expressing system [1]. This differential selectivity profile is mechanistically explained by Asp-281 in FPR2, which renders the receptor more sensitive to peptide length and C-terminal composition, disfavoring interaction with tetrapeptides like fMLFF relative to tripeptides [2].

Receptor selectivity FPR2/ALX Off-target profiling

FPR1-Dependent Neutrophil Chemotaxis

In bone marrow-derived neutrophils from C57BL/6 mice, fMLFF (along with fMIVIL and fMMYALF) stimulated robust chemotactic responses as assessed by CD11b upregulation on GR1+ cells via flow cytometry [1]. Critically, neutrophils from fpr1-/- mice failed to respond to fMLFF stimulation, confirming that the chemotactic activity of this tetrapeptide is mediated exclusively through FPR1 and not through FPR2 or other GPCRs [1]. This contrasts with fMLF, which has been shown to activate both FPR1 and FPR2 in murine neutrophils, particularly at higher concentrations where FPR2-mediated superoxide production becomes evident [2].

Neutrophil migration Chemotaxis assay Inflammation models

Inside-Out Integrin Activation Assay

In a FRET-based integrin conformational change assay using U937 cells transfected with a nondesensitizing FPR1 mutant (FPR1 ΔST), fMLFF was employed at saturating concentration as the high-affinity FPR1 ligand to trigger inside-out activation of VLA-4 (α4β1 integrin) [1]. The assay demonstrated that fMLFF-stimulated FPR1 signaling modulates VLA-4 ligand-binding affinity and promotes the extended integrin conformation, as evidenced by FRET loss upon donor-acceptor separation [1]. This protocol establishes fMLFF as the validated reference ligand for studies examining FPR1-to-integrin signaling crosstalk, a pathway implicated in leukocyte adhesion and migration.

Integrin activation FRET assay VLA-4 Inside-out signaling

FPR1-Selective Superoxide Production

In wild-type (FPR+/+) mouse neutrophils, fMLF stimulates superoxide production via NADPH oxidase with an EC50 of approximately 5 μM, peaking at approximately 50 μM [1]. Critically, FPR-deficient (FPR-/-) neutrophils still produce superoxide in response to fMLF, albeit with markedly reduced potency (EC50 ~50 μM, peak ~200 μM), demonstrating that fMLF activates oxidase through both FPR1 and a second Gi-coupled receptor (likely FPR2) [1]. In contrast, fMLFF has been characterized as a selective FPR1 ligand that does not activate FPR2, suggesting that fMLFF-induced superoxide production would be exclusively FPR1-dependent, though direct comparative EC50 data for fMLFF in this specific assay context were not located in the accessible literature. Users should verify fMLFF potency in their specific oxidase assay systems.

NADPH oxidase Reactive oxygen species Neutrophil bactericidal function

fMLFF Validated Research Applications


FPR1 Pharmacological Profiling & Deorphanization

fMLFF serves as the optimal reference agonist for FPR1-specific pharmacological assays due to its ~100-fold higher FPR1 affinity (EC50 = 1.0 nM) compared to fMLF (~100 nM range) and its negligible cross-reactivity with FPR2 [1][2]. In receptor deorphanization campaigns or selectivity profiling panels, fMLFF provides a clean FPR1-positive control signal without the FPR2 confounding that occurs with fMLF, particularly at concentrations exceeding 10 nM where fMLF begins activating FPR2 [2]. This application is directly supported by the competitive binding data showing fMLFF's superior potency and the fpr1-/- knockout validation confirming exclusive FPR1-dependence [1][3].

Neutrophil Chemotaxis with Definitive FPR1 Attribution

For investigators studying neutrophil recruitment mechanisms where precise receptor attribution is critical, fMLFF enables unambiguous assignment of chemotactic responses to FPR1. The complete loss of fMLFF-induced CD11b upregulation in fpr1-/- neutrophils confirms that all chemotactic signaling from this tetrapeptide proceeds through FPR1, unlike fMLF which retains residual activity via FPR2 [3]. This makes fMLFF particularly valuable in studies examining FPR1-specific contributions to sterile inflammation, ischemia-reperfusion injury, or host defense where distinguishing FPR1 from FPR2 signaling is mechanistically essential [3].

GPCR-Integrin Crosstalk and Inside-Out Signaling

fMLFF is a validated high-affinity FPR1 ligand for triggering GPCR-to-integrin inside-out signaling, as demonstrated in FRET-based assays monitoring VLA-4 conformational changes [4]. Researchers studying leukocyte adhesion, integrin activation dynamics, or the molecular mechanisms linking chemotactic receptor engagement to cytoskeletal remodeling can employ fMLFF as the FPR1 stimulus of choice. The nondesensitizing FPR1 mutant (FPR1 ΔST) system combined with fMLFF provides a robust experimental platform for dissecting signaling pathways without receptor desensitization artifacts [4].

Calcium Flux Assays with Minimal FPR2 Interference

In calcium mobilization assays using FPR1-transfected cell lines or primary human neutrophils, fMLFF provides a potent FPR1-selective stimulus while minimizing the FPR2-mediated calcium responses that complicate interpretation of fMLF data [2]. Structural studies have established that FPR2's Asp-281 residue creates a negative electrostatic environment that disfavors interaction with tetrapeptides like fMLFF while permitting tripeptide (fMLF) binding [2]. Consequently, fMLFF enables cleaner dissection of FPR1-specific calcium signaling pathways, including those involving PLC-β, IP3 receptor activation, and downstream MAPK cascades [2].

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